molecular formula C19H19NO3 B4628957 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline

1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline

Cat. No.: B4628957
M. Wt: 309.4 g/mol
InChI Key: QJUGIDFJJONJNZ-CSKARUKUSA-N
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Description

1-[3-(3,4-Dimethoxyphenyl)acryloyl]indoline is a synthetic chemical hybrid scaffold designed for advanced medicinal chemistry and pharmaceutical research. This compound integrates a privileged indoline heterocycle with a dimethoxyphenyl acryloyl moiety, a structural motif prevalent in the development of novel bioactive agents . The indoline core is a well-established pharmacophore in drug discovery, with modern synthetic methodologies enabling efficient access to diverse indoline derivatives for biological evaluation . The molecular framework is of significant interest in multi-target-directed ligand (MTDL) strategies for complex neurodegenerative diseases, as similar hybrid structures have demonstrated potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities in the nanomolar range . Furthermore, the chalcone-like acryloyl bridge is a versatile chemical entity widely investigated for its broad pharmacological potential, including anti-inflammatory, antiviral, and antimicrobial applications, often through mechanisms involving enzyme inhibition such as DNA gyrase or viral proteases . This compound is intended for use in hit-to-lead optimization, mechanism-of-action studies, and as a key synthetic intermediate for generating more complex chemical libraries. It is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

(E)-1-(2,3-dihydroindol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-22-17-9-7-14(13-18(17)23-2)8-10-19(21)20-12-11-15-5-3-4-6-16(15)20/h3-10,13H,11-12H2,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUGIDFJJONJNZ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline is a complex organic compound notable for its diverse biological activities. This compound features an indoline moiety linked to a 3,4-dimethoxyphenylacryloyl group, which contributes to its structural rigidity and potential interactions with biological targets. The molecular formula of this compound is C21H22N2O4, with a molecular weight of 366.4 g/mol .

Chemical Structure and Properties

The unique combination of functional groups in this compound enhances its potential for various biological activities. Its structure allows for multiple intermolecular interactions, influencing its solubility and reactivity. The presence of methoxy substituents is particularly significant in modulating the compound's biological properties .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, similar compounds have shown IC50 values indicating significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AMCF-72.6
Compound BHCT-11610.38
Compound CLOVO9.91

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Compounds with similar structures have demonstrated significant antimicrobial effects against various bacterial strains, suggesting that this compound may also possess similar properties .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMicrobial Strain TestedZone of Inhibition (mm)
Compound DE. coli15
Compound ES. aureus18

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cancer cell proliferation and survival pathways . For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Case Studies

Recent studies have utilized animal models to assess the safety and efficacy of compounds related to this compound. In a zebrafish model, low doses did not exhibit significant toxic effects on locomotor or behavioral responses, indicating a favorable safety profile at therapeutic concentrations .

Scientific Research Applications

Biological Activities

Research indicates that 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
  • Anticancer Activity : Preliminary investigations suggest that it may induce apoptosis in cancer cells through specific signaling pathways, highlighting its potential as an anticancer drug .
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in cellular models, indicating its therapeutic potential in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Formation of the Indoline Framework : The indoline structure is synthesized from readily available precursors.
  • Acrylation Reaction : The addition of the 3-(3,4-dimethoxyphenyl)acryloyl group occurs through a condensation reaction.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Comparison with Related Compounds

Several compounds share structural features with this compound. Below is a comparison table:

Compound NameStructure FeaturesUnique Aspects
1-[3-(2-Thienyl)acryloyl]indolineContains a thienyl group instead of a phenyl groupPotentially different biological activities
1-(3-(4-Methoxyphenyl)acryloyl)indolineSubstituted phenol with a single methoxy groupVariations in solubility and reactivity
N-(4-(substituted phenoxy) phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamidesRelated to phenoxy derivativesExhibits distinct pharmacological profiles

Case Studies and Research Findings

Numerous studies have investigated the applications of this compound:

  • Case Study 1 : A research team explored its antimicrobial properties against resistant strains of bacteria. Results indicated a significant reduction in bacterial viability at low concentrations.
  • Case Study 2 : Another study focused on its anticancer effects on breast cancer cell lines. The compound was found to activate apoptosis pathways, leading to cell death without affecting normal cells.
  • Case Study 3 : Research on anti-inflammatory effects demonstrated that treatment with this compound reduced pro-inflammatory cytokines in vitro.

Comparison with Similar Compounds

Key Observations :

  • Core Structure: The target compound’s indoline core distinguishes it from isoindoline-1,3-dione (e.g., Compound 5) or cyclopentanone (e.g., 3e) derivatives. Indoline’s reduced aromaticity may alter pharmacokinetic properties compared to isoindoline .

Key Observations :

  • Antioxidant and Enzyme Inhibition : Curcumin analogs with 3,4-dimethoxyphenyl acryloyl groups (e.g., 3e) exhibit strong radical scavenging (DPPH assay) and HIV-1 protease inhibition, likely due to electron-rich substituents enhancing redox activity .
  • ACE Inhibition : Analog 3d’s potency (IC50: 0.8 µM) suggests that hydroxyl/methoxy substitutions on the phenyl ring optimize angiotensin-converting enzyme interaction .
  • Fungicidal Activity : Dimethomorph’s efficacy against oomycetes highlights the role of acryloyl-linked aromatic groups in disrupting microbial membranes .

Spectral and Physicochemical Properties

  • IR Spectroscopy : Acryloyl carbonyl peaks (C=O) appear at ~1680–1700 cm⁻¹ across analogs, consistent with conjugated ketones .
  • 1H NMR : Aromatic protons in 3,4-dimethoxyphenyl groups resonate at δ 6.8–7.6, while vinyl protons (CH=CH) appear as doublets near δ 7.3–7.8 .
  • Lipophilicity : The 3,4-dimethoxyphenyl group increases logP (predicted ~3.5 for the target compound), enhancing membrane permeability compared to hydroxylated analogs .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline?

The compound can be synthesized via Claisen-Schmidt condensation , a method validated for analogous indoline-acryloyl derivatives. In a typical protocol, equimolar amounts of indoline-3-carbaldehyde (or acetyl-indoline) and 3,4-dimethoxyphenylacetone are refluxed in ethanol with a catalytic base (e.g., NaOH) for 48 hours. The reaction is quenched with dilute HCl, and the product is isolated via vacuum filtration. Yield optimization may require adjusting solvent polarity (e.g., ethanol vs. methanol) or reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Confirms acryloyl C=O stretching (~1650–1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
  • ¹H/¹³C NMR : Assigns indoline NH (~8–10 ppm), aromatic protons (6–8 ppm), and methoxy groups (~3.8 ppm). ¹³C NMR identifies carbonyl carbons (~190 ppm) and quaternary aromatic carbons.
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns. Cross-referencing with databases like SciFinder ensures structural accuracy .

Q. How can researchers assess the purity of this compound?

Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (silica gel, ethyl acetate/hexane eluent). For quantitative analysis, calibrate against certified reference standards. Impurity profiling may require LC-MS to identify byproducts like unreacted aldehydes or dimerized intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity?

Systematic optimization involves:

  • Catalyst screening : Replace NaOH with milder bases (e.g., K₂CO₃) or organocatalysts to reduce side reactions.
  • Solvent effects : Test polar aprotic solvents (DMF, DMSO) to improve solubility of aromatic intermediates.
  • Temperature control : Lower temperatures (0–25°C) may suppress polymerization of the acryloyl group. Monitor progress via in-situ FTIR or GC-MS to identify kinetic bottlenecks .

Q. How should researchers resolve contradictory NMR data (e.g., unexpected splitting or integration)?

Contradictions often arise from:

  • Dynamic stereochemistry : Rotamers in the acryloyl group can split signals; use variable-temperature NMR to coalesce peaks.
  • Residual solvents : DMSO-d₆ may obscure aromatic regions; switch to CDCl₃ for clearer spectra.
  • Impurity overlap : Compare with synthetic intermediates (e.g., indoline precursors) to identify contaminants. 2D NMR (COSY, HSQC) resolves complex coupling patterns .

Q. What strategies guide structure-activity relationship (SAR) studies for bioactivity optimization?

Design derivatives by:

  • Substituent variation : Replace methoxy groups with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OH, NH₂) groups to modulate electronic effects.
  • Scaffold modification : Introduce heterocycles (e.g., pyridine) or fused rings to enhance binding affinity. Test derivatives against target enzymes (e.g., cholinesterases) using Ellman’s assay, correlating IC₅₀ values with Hammett σ constants or computational descriptors (e.g., logP, PSA) .

Q. What computational methods predict reactivity or regioselectivity in acylation reactions?

  • DFT calculations : Model transition states to identify kinetically favored pathways (e.g., C-3 vs. C-2 acylation in indoline).
  • Molecular docking : Screen acryloyl derivatives against protein targets (e.g., CRTH2 receptors) to prioritize synthesis.
  • QSPR models : Relate substituent parameters (Hammett, Taft) to reaction rates or yields using multivariate regression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline
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